molecular formula C8H9N3O2 B13030487 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13030487
M. Wt: 179.18 g/mol
InChI Key: FXQCQQRTKUGVBS-UHFFFAOYSA-N
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Description

3-Propylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring an isoxazole ring fused to a pyridazinone scaffold, with a propyl substituent at the 3-position. This structure combines the electron-rich isoxazole moiety with the pyridazinone core, which is associated with diverse biological activities, including anti-inflammatory and analgesic effects .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-propyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C8H9N3O2/c1-2-3-5-7-6(13-11-5)4-9-10-8(7)12/h4H,2-3H2,1H3,(H,10,12)

InChI Key

FXQCQQRTKUGVBS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC2=C1C(=O)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propyl-4-hydroxyisoxazole with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives

Substituent Effects on Activity
  • 3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one (CAS 129663-22-5) :

    • Structure : Methyl groups at positions 3 and 5.
    • Activity : Exhibited analgesic effects comparable to morphine (5 mg/kg) in hot-plate and acetic acid writhing tests at 25 mg/kg .
    • Key Insight : Methyl substituents enhance metabolic stability while maintaining potency.
  • 7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one (CAS 1269528-74-6): Structure: Methyl at position 3 and a 2,5-dimethoxyphenyl group at position 6. Activity: Not explicitly reported, but aryl substituents may improve target binding affinity due to π-π interactions .
  • 3-Propylisoxazolo[4,5-d]pyridazin-4(5H)-one: Structure: Propyl chain at position 3.

Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives

Core Heteroatom Comparison
  • 2,7-Dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one: Structure: Thiazole replaces isoxazole, sulfur atom at position 1. Properties: Sulfur’s lower electronegativity vs. Crystallography: Triclinic crystal system (space group P1) with distinct bond angles (α = 71.002°, β = 75.845°) .
  • 2-Morpholin-4-yl-7-(2-thienyl)thiazolo[4,5-d]pyridazin-4(5H)-one: Structure: Morpholino and thienyl substituents. Activity: Thienyl groups may enhance CNS penetration due to improved lipophilicity .

Furo[2,3-d]pyridazin-4(5H)-one Derivatives

  • 6-Methyl-2-tert-butylfuro[2,3-d]pyridazin-7(6H)-one: Synthesis: Higher yields (65%) achieved with tert-butyl vs. pentynyl groups, highlighting the role of steric protection in cyclization .

Data Tables

Table 2: Thiazolo and Furo Analogs

Compound Core Heterocycle Key Substituents Synthesis Yield Reference
2,7-Dimethylthiazolo[4,5-d]pyridazinone Thiazole 2-Me, 7-Me Not reported
6-Methyl-2-tert-butylfuropyridazinone Furan 6-Me, 2-tert-butyl 65%

Biological Activity

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity. For instance, one notable method utilizes a combination of microwave-assisted synthesis and traditional heating techniques to enhance reaction efficiency and reduce environmental impact.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyridazinones, including this compound, exhibit significant antiproliferative effects across various cancer cell lines. For example, a study highlighted the compound's ability to inhibit cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (Huh-7) cell lines with IC50 values in the low micromolar range. The mechanism appears to involve the inhibition of specific kinases associated with cell cycle regulation, such as DYRK1A and CDK5/p25 .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.45DYRK1A inhibition
Huh-70.38CDK5/p25 inhibition

Anti-inflammatory Activity

In addition to antiproliferative properties, this compound has shown promising anti-inflammatory activity. Research indicates that it selectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is linked to inflammatory processes. This selectivity suggests potential applications in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)
This compound8515

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a PC12 cell model subjected to oxidative stress (H2O2 treatment). The compound exhibited significant protective effects against cell death, suggesting its potential utility in neurodegenerative disorders.
  • Antibacterial Activity : Another research effort assessed the antibacterial properties of related pyridazinone derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed considerable antibacterial activity, with zones of inhibition comparable to standard antibiotics.

Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions of this compound with target proteins involved in its biological activity. The docking results suggest a favorable fit within the active sites of DYRK1A and COX enzymes, supporting experimental findings regarding its inhibitory effects.

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